

2,4-Dimethyl-1-pentanol molecular weight and formula

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Compound of Interest

Compound Name: 2,4-Dimethyl-1-pentanol

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An In-Depth Technical Guide to **2,4-Dimethyl-1-pentanol**: Molecular Formula, Weight, and Structural Insights

Introduction

2,4-Dimethyl-1-pentanol is a branched-chain primary alcohol that serves as a valuable compound in various chemical and pharmaceutical contexts. As an isomer of heptanol, its unique structural arrangement, featuring two methyl groups along a pentanol backbone, imparts distinct physicochemical properties that differentiate it from its straight-chain counterparts. This guide provides a comprehensive analysis of its molecular formula, precise molecular weight, structural characteristics including chirality, and key physical properties relevant to researchers, scientists, and professionals in drug development.

Core Molecular Identifiers

The fundamental identity of any chemical compound begins with its formula and molecular weight. These primary descriptors are critical for stoichiometric calculations, analytical characterization, and regulatory documentation.

- Molecular Formula: C₇H₁₆O [1][2][3][4][5][6][7]
- Molecular Weight: 116.20 g/mol [2][3][8]

The molecular formula C₇H₁₆O indicates that each molecule is composed of seven carbon atoms, sixteen hydrogen atoms, and one oxygen atom. The molecular weight is a direct calculation from this formula, representing the mass of one mole of the substance. More precise measurements yield a value of 116.2013 g/mol .[\[1\]](#)[\[6\]](#)

Structural Elucidation and Isomerism

While the molecular formula defines the atomic composition, the structural arrangement dictates the compound's behavior and function. The International Union of Pure and Applied Chemistry (IUPAC) name, 2,4-dimethylpentan-1-ol, precisely describes this architecture.[\[3\]](#)[\[5\]](#)

The structure consists of a five-carbon (pentane) chain with the hydroxyl (-OH) group attached to the first carbon, making it a primary alcohol. Methyl groups (-CH₃) are attached at the second and fourth carbon positions.[\[3\]](#) This branched structure is a key feature, influencing properties like boiling point and solubility by reducing the effectiveness of van der Waals forces compared to linear isomers.[\[3\]](#)

Chirality: A Critical Consideration in Drug Development

The carbon atom at position 2 is a chiral center, as it is bonded to four different groups: a hydrogen atom, a methyl group, a hydroxymethyl group (-CH₂OH), and an isobutyl group (-CH₂CH(CH₃)₂). Consequently, **2,4-Dimethyl-1-pentanol** exists as a pair of enantiomers:

- (S)-2,4-dimethylpentan-1-ol
- (R)-2,4-dimethylpentan-1-ol

This stereoisomerism is a critical consideration for professionals in drug development, where the biological activity of enantiomers can differ significantly. The compound is often supplied as a racemic mixture (a 1:1 mixture of both enantiomers), but enantiomerically pure forms are also available for stereospecific applications.[\[2\]](#)[\[8\]](#)

The distinct stereoisomers and the racemic mixture are identified by unique CAS Registry Numbers:

- Racemic Mixture: 6305-71-1[\[1\]](#)[\[3\]](#)[\[5\]](#)

- (S)-Enantiomer: 92340-81-3[2]
- (R)-Enantiomer: 171483-07-1[8]

Caption: Molecular structure of **2,4-Dimethyl-1-pentanol**.

Physicochemical Data Summary

A precise understanding of a compound's physical properties is essential for its handling, application, and integration into experimental workflows. The following table summarizes key quantitative data for **2,4-Dimethyl-1-pentanol**.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₆ O	[1][2][3][5]
Molecular Weight	116.20 g/mol	[2][3][4][8]
Exact Mass	116.120117 Da	[4]
IUPAC Name	2,4-dimethylpentan-1-ol	[3][5]
CAS Number	6305-71-1 (racemate)	[1][3][5]
Physical State	Liquid at room temperature	[3]
Appearance	Colorless liquid	[3][6]
Boiling Point	~161 °C at 760 mmHg	[6]
Flash Point	~51.6 °C	[3][4][6]
Density	~0.816 g/cm ³	[6]
Solubility	Limited in water; soluble in organic solvents	[3]

Experimental Protocols and Applications

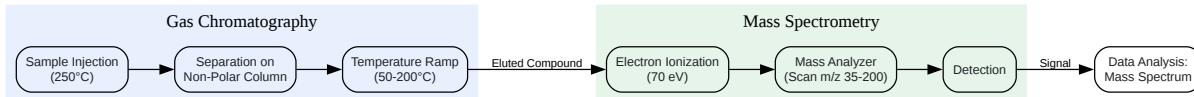
Workflow: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatility, **2,4-Dimethyl-1-pentanol** is well-suited for analysis by GC-MS, a standard protocol for identity confirmation and purity assessment in research and quality control settings.

Objective: To confirm the molecular weight and fragmentation pattern of **2,4-Dimethyl-1-pentanol**.

Methodology:

- Sample Preparation: Prepare a dilute solution of **2,4-Dimethyl-1-pentanol** (e.g., 100 ppm) in a volatile organic solvent such as hexane or dichloromethane.
- Injection: Inject 1 μ L of the prepared sample into the GC inlet, typically set to a temperature of 250 °C to ensure rapid volatilization.
- Gas Chromatography Separation:
 - Column: Use a non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25 μ m).
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometry Detection:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 200.
- Data Analysis: The resulting mass spectrum should show a molecular ion peak (M^+) or related fragments that confirm the molecular weight of 116.20 g/mol. Key fragments will correspond to the loss of water (m/z 98) and cleavage at the branched points of the carbon chain.

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Caption: Standard workflow for GC-MS analysis of volatile alcohols.

Relevance in Research and Industry

In a laboratory setting, **2,4-Dimethyl-1-pentanol** can serve multiple functions:

- Analytical Standard: It is used as a reference standard for the calibration of analytical instruments and the development of methods for identifying branched alcohols.[3]
- Chemical Intermediate: The primary alcohol group is a versatile functional handle for synthesizing more complex molecules, including esters used as fragrances and flavors.[6]
- Solvent: Its amphipathic nature (having both polar and non-polar regions) and limited water solubility make it a candidate for specialized solvent applications.[6]

Conclusion

2,4-Dimethyl-1-pentanol is a structurally defined C7 alcohol with a molecular formula of $C_7H_{16}O$ and a molecular weight of 116.20 g/mol. Its branched structure, containing a key chiral center at the C2 position, results in distinct physical properties and the existence of (R) and (S) enantiomers. A thorough understanding of these fundamental characteristics is paramount for its effective application in scientific research, analytical chemistry, and the synthesis of new chemical entities in drug development and other industries.

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